molecular formula C16H11N3OS B12896397 4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- CAS No. 112903-36-3

4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)-

Cat. No.: B12896397
CAS No.: 112903-36-3
M. Wt: 293.3 g/mol
InChI Key: KXXZJXYBSBJFHB-UHFFFAOYSA-N
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Description

8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is a complex organic compound that features both benzimidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, it could interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-((1H-benzo[d]imidazol-2-yl)methoxy)quinoline
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

112903-36-3

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H11N3OS/c20-13-8-9-17-15-10(13)4-3-7-14(15)21-16-18-11-5-1-2-6-12(11)19-16/h1-9H,(H,17,20)(H,18,19)

InChI Key

KXXZJXYBSBJFHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=CC4=C3NC=CC4=O

Origin of Product

United States

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